molecular formula C11H9Br B123290 2-Bromo-6-methylnaphthalene CAS No. 37796-78-4

2-Bromo-6-methylnaphthalene

Cat. No. B123290
CAS RN: 37796-78-4
M. Wt: 221.09 g/mol
InChI Key: LIGQAYZZFOJVBD-UHFFFAOYSA-N
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Description

2-Bromo-6-methylnaphthalene is a compound that has been studied for its potential applications in pharmaceuticals, particularly as an anti-cancer agent. It is also an important intermediate in the synthesis of various organic compounds, including non-steroidal anti-inflammatory agents .

Synthesis Analysis

The synthesis of 2-Bromo-6-methylnaphthalene and its derivatives has been explored through various methods. One approach involves the Diels-Alder reaction, which can produce regioisomeric naphthalenes . Another method includes a practical route involving tandem Michael addition-Claisen condensation and CuBr2-mediated multi-step reactions . Additionally, a synthesis from 6-bromo-2-naphthol using environmentally benign reagents like dimethyl carbonate has been reported, highlighting the shift towards more sustainable practices in chemical synthesis .

Molecular Structure Analysis

The molecular structure and electronic properties of 2-Bromo-6-methylnaphthalene derivatives have been investigated using spectroscopic methods and computational chemistry. Density Functional Theory (DFT) has been employed to study the vibrational modes, molecular orbitals, and electron localization functions, providing insights into the stability and reactivity of the molecule .

Chemical Reactions Analysis

2-Bromo-6-methylnaphthalene can undergo various chemical reactions, including oxidation processes. For instance, the oxidation of 2-methylnaphthalene by potassium monopersulfate in the presence of metalloporphyrins yields naphthoquinones, which are valuable in the synthesis of vitamins and other bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-methylnaphthalene derivatives have been characterized through experimental and theoretical studies. The compound's fluorescence properties have been utilized in the development of a fluorescent labeling reagent for HPLC analysis of carboxylic acids, demonstrating its utility in analytical chemistry . The electronic properties, such as the HOMO-LUMO energy gap, indicate the molecule's stability and potential for electron transfer processes .

Scientific Research Applications

Synthesis and Intermediate Applications

  • 2-Bromo-6-methylnaphthalene is a critical intermediate in synthesizing non-steroidal anti-inflammatory agents like nabumetone and naproxen. It has been synthesized using various methods, including a two-phase electrolysis technique and environmentally friendly substitutes like dimethyl carbonate (Xu & He, 2010).
  • It is also used in the synthesis of 1-Methoxy-2-methyl-Naphthalene, a product obtained through bromination of 2-methylnaphthalene and subsequent reaction with sodium methoxide (Wang Hai-yang, 2009).

Spectroscopic and Theoretical Analysis

  • A study involving vibrational, electronic, and charge transfer analyses of 2-bromo-6-methoxynaphthalene (2BMN) using DFT methods revealed its stability and potential as an anti-cancer drug. Molecular docking studies suggest anti-cancer activities, with low binding energy indicating its suitability for drug development (Saji et al., 2021).

Chemical Properties and Reactions

  • The compound's structure and interactions have been studied, revealing attractions between methyl and substituted halogen in its crystalline state (Calvet et al., 1999).
  • In catalysis, 2-bromo-6-methylnaphthalene has been examined for its role in shape-selective methylation reactions, particularly in the synthesis of 2,6-dimethylnaphthalene, a precursor for advanced polymers (Zhao et al., 2008).

Medical Applications

  • It has been used as a fluorescent labelling reagent for bile acids in pharmaceuticals, facilitating their analysis through HPLC-fluorescence determination (Cavrini et al., 1993).

Environmental and Safety Aspects

  • Research on 2-bromo-6-methylnaphthalene also encompasses safety and environmental aspects, such as finding safer synthetic routes and understanding its toxicological profile in organisms (Xu & He, 2010).

Safety And Hazards

When handling 2-Bromo-6-methylnaphthalene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-bromo-6-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGQAYZZFOJVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348767
Record name 2-bromo-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methylnaphthalene

CAS RN

37796-78-4
Record name 2-bromo-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmospheric argon gas flow, trifluoromethane sulfonic acid-6-bromo-2-naphthyl ester in an amount of 32 g (90 mmol), dichloro(diphenylphosphinoferrocene)palladium in an amount of 3.6 g (5% by mol), lithium bromide in an amount of 7.8 g (90 mmol) and desiccated tetrahydrofuran in an amount of 100 milliliter were placed into a three neck flask with cooling pipe and having a capacity of 500 milliliter, and then, the resultant solution was cooled down to −20° C. After slowly dripping methylmagnesiumbromide in an amount of 90 milliliter (90 mmol, 1 mol/liter (tetrahydrofuran)) into the flask, the resultant solution was stirred under heating at the temperature of 80° C. for 4 hours. After the reaction terminated, adding dilute hydrochloric acid in an amount of 100 milliliter into the reacted solution, an organic layer was separated and washed with the use of sodium bicarbonate solution and sodium chloride solution, followed by drying with the use of magnesium sulfate. After removing the solvent by distillation by means of a rotary evaporator, the resultant crude product was refined by means of column chromatography (silicagel, hexane/dichloromethane=90/10), and as a result, 9.4 g of aimed compound (white crystal) was obtained (yield: 47%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Narumi, H Aikawa, T Tanaka, C Hashimoto… - …, 2013 - Wiley Online Library
… As shown in Scheme 2, introduction of 2-bromo-6-methylnaphthalene and 2-fluoro-6-methylnaphthalene moieties into 15 by Mitsunobu reaction followed by removal of the Ns group …
M Saibu, S Sagar, I Green, F Ameer… - Anticancer …, 2014 - ar.iiarjournals.org
… ’,4’-dienyl)-5-hydroxy-7-methylnaphthalene-1,4-dione), SK6: 2-(3’,6’-dioxoclyclohexa-1’,4’-dienyl)-5-methoxy-7-methylnaphthalene-1,4-dione) and SK13: 2-bromo-6-methylnaphthalene…
Number of citations: 28 ar.iiarjournals.org
AY Fedorov, AV Nyuchev, IP Beletskaya - Chemistry of Heterocyclic …, 2012 - Springer
… -containing derivative crassiflorone, which possesses antibacterial properties, is obtained in the reaction of 4-hydroxy-5-methylcoumarin with 8-benzyloxy-2-bromo-6-methylnaphthalene…
Number of citations: 6 link.springer.com

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